molecular formula C23H38N7O13P B611287 Tenofovir disoproxil aspartate CAS No. 1571075-19-8

Tenofovir disoproxil aspartate

Cat. No. B611287
M. Wt: 651.5668
InChI Key: WHQLGZSDBQPTHD-KJTVYDLOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenofovir disoproxil aspartate, also known as CKD-390, is a nucleotide reverse transcriptase inhibitor potentially for the treatment of HBV infection.

Scientific Research Applications

Antiretroviral Treatment for HIV and Hepatitis B

Tenofovir disoproxil fumarate (TDF) is a widely recognized medication in the treatment of HIV infection. Its efficacy as an antiretroviral agent, particularly as a nucleotide analogue reverse transcriptase inhibitor, has been well established in various clinical settings. It is noted for its potent antiviral activity, long intracellular half-life, and the capacity for once-daily dosing, making it a favored component in antiretroviral regimens for both treatment-naïve and experienced patients (Pham & Gallant, 2006), (Gallant & Pham, 2003).

Use in Pregnancy and Postpartum

Research has also explored the pharmacokinetics of TDF during pregnancy and postpartum, providing insights into its use in pregnant women undergoing highly active antiretroviral therapy (HAART). This research is crucial for understanding the safety and effectiveness of TDF in this specific population (Best et al., 2015).

Potential Application in COVID-19 Treatment

An interesting development is the investigation of TDF for the treatment of COVID-19. The repositioning of this antiretroviral for potential use against SARS-CoV-2, the virus causing COVID-19, marks a significant exploration into its broader antiviral applications (Clososki et al., 2020).

In Vitro Activity Against Hepatitis B Virus

Tenofovir has shown notable activity against the hepatitis B virus (HBV) in vitro. Its effectiveness as a treatment option for chronic hepatitis B, particularly in terms of its metabolic and antiviral profile, supports its use in this context (Delaney et al., 2006).

Application in Kidney Transplant Recipients

Research has also examined the association of TDF with primary allograft survival in HIV-positive kidney transplant recipients. This area of study is critical in understanding the implications of TDF use in patients with compromised renal function (Boyle et al., 2017).

properties

CAS RN

1571075-19-8

Product Name

Tenofovir disoproxil aspartate

Molecular Formula

C23H38N7O13P

Molecular Weight

651.5668

IUPAC Name

(R)-(((((1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) diisopropyl bis(carbonate) L-asparaginate

InChI

InChI=1S/C19H30N5O10P.C4H8N2O3/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-2(4(8)9)1-3(6)7/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);2H,1,5H2,(H2,6,7)(H,8,9)/t14-;2-/m10/s1

InChI Key

WHQLGZSDBQPTHD-KJTVYDLOSA-N

SMILES

NC1=C2C(N(C[C@H](OCP(OCOC(OC(C)C)=O)(OCOC(OC(C)C)=O)=O)C)C=N2)=NC=N1.N[C@@H](CC(N)=O)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Tenofovir disoproxil aspartate;  CKD-390;  CKD 390;  CKD390.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tenofovir disoproxil aspartate
Reactant of Route 2
Tenofovir disoproxil aspartate
Reactant of Route 3
Tenofovir disoproxil aspartate
Reactant of Route 4
Tenofovir disoproxil aspartate
Reactant of Route 5
Reactant of Route 5
Tenofovir disoproxil aspartate
Reactant of Route 6
Reactant of Route 6
Tenofovir disoproxil aspartate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.